4-{[(3S)-3-{[(7-methoxynaphthalen-2-yl)sulfonyl](methyl)amino}-2-oxopyrrolidin-1-yl]methyl}thiophene-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RPR-120844 is a small molecule drug developed by Rhône-Poulenc Rorer, now known as Aventis SA. It is a potent and selective inhibitor of coagulation factor Xa, a key enzyme in the blood coagulation cascade. This compound has shown promise in the treatment of thrombosis, a condition characterized by the formation of blood clots within blood vessels .
Métodos De Preparación
The synthesis of RPR-120844 involves several steps:
Reduction of 5-bromothiophene-3-carbaldehyde: This step uses sodium borohydride in tetrahydrofuran to produce the corresponding carbinol.
Formation of 4-(hydroxymethyl)thiophene-2-carbonitrile: The carbinol is treated with zinc cyanide and palladium tetrakis (triphenylphosphine) in dimethylformamide.
Bromomethyl derivative formation: The resulting compound is reacted with tetrabromomethane and triphenylphosphine.
Condensation with 3(S)-(tert-butoxycarbonylamino)pyrrolidin-2-one: This step uses sodium hydride in tetrahydrofuran/dimethylformamide.
Deprotection and acylation: The amino group is deprotected with hydrochloric acid in ethyl acetate, followed by acylation with 7-methoxynaphthalene-2-sulfonyl chloride and triethylamine in dichloromethane.
Methylation and amidination: The final steps involve methylation with methyl iodide and potassium carbonate in dimethylformamide, followed by treatment with hydrochloric acid in ethanol and ammonia in methanol to convert the cyano group into the amidino group.
Análisis De Reacciones Químicas
RPR-120844 undergoes various chemical reactions, including:
Oxidation and Reduction: The initial reduction of 5-bromothiophene-3-carbaldehyde to its corresponding carbinol.
Substitution: The formation of 4-(hydroxymethyl)thiophene-2-carbonitrile and subsequent bromomethyl derivative.
Condensation: The reaction with 3(S)-(tert-butoxycarbonylamino)pyrrolidin-2-one.
Acylation and Methylation: The acylation with 7-methoxynaphthalene-2-sulfonyl chloride and methylation with methyl iodide.
Amidination: The conversion of the cyano group into the amidino group.
Aplicaciones Científicas De Investigación
Chemistry: As a selective inhibitor of coagulation factor Xa, it has been used in studies to understand the structure-activity relationships of similar compounds.
Biology: It has been used to investigate the role of factor Xa in the coagulation cascade and its interactions with other proteins.
Medicine: RPR-120844 has shown promise as an antithrombotic agent, potentially useful in the treatment of conditions like deep vein thrombosis and pulmonary embolism.
Mecanismo De Acción
RPR-120844 exerts its effects by inhibiting coagulation factor Xa, a serine protease that plays a central role in the coagulation cascade. Factor Xa, in the presence of cofactor Va, calcium, and phospholipid membranes, forms the prothrombinase complex, which converts prothrombin to thrombin. Thrombin then cleaves fibrinogen to fibrin, leading to clot formation. By inhibiting factor Xa, RPR-120844 effectively prevents the formation of thrombin and subsequent clot formation .
Comparación Con Compuestos Similares
RPR-120844 is part of a class of compounds known as factor Xa inhibitors. Similar compounds include:
Apixaban: Another factor Xa inhibitor used as an anticoagulant.
Rivaroxaban: A widely used oral anticoagulant that also targets factor Xa.
Edoxaban: Another oral anticoagulant that inhibits factor Xa.
RPR-120844 is unique in its specific structure and high selectivity for factor Xa, with a Ki of 7 nm and selectivity greater than 150-fold over other proteases like thrombin, activated protein C, plasmin, and tissue plasminogen activator .
Propiedades
Fórmula molecular |
C22H24N4O4S2 |
---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
4-[[(3S)-3-[(7-methoxynaphthalen-2-yl)sulfonyl-methylamino]-2-oxopyrrolidin-1-yl]methyl]thiophene-2-carboximidamide |
InChI |
InChI=1S/C22H24N4O4S2/c1-25(19-7-8-26(22(19)27)12-14-9-20(21(23)24)31-13-14)32(28,29)18-6-4-15-3-5-17(30-2)10-16(15)11-18/h3-6,9-11,13,19H,7-8,12H2,1-2H3,(H3,23,24)/t19-/m0/s1 |
Clave InChI |
YQYYTNCSSDRJHZ-IBGZPJMESA-N |
SMILES isomérico |
CN([C@H]1CCN(C1=O)CC2=CSC(=C2)C(=N)N)S(=O)(=O)C3=CC4=C(C=CC(=C4)OC)C=C3 |
SMILES canónico |
CN(C1CCN(C1=O)CC2=CSC(=C2)C(=N)N)S(=O)(=O)C3=CC4=C(C=CC(=C4)OC)C=C3 |
Sinónimos |
((7'-methoxy-2-naphthalenesulfonyl)methylamino)-2-oxopyrrolidin-3-yl-4-(2-(aminoiminomethyl)methylthiophene)amide hydrochloride RPR 120844 RPR-120844 RPR120844 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.